5-{[(4-acetylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-{[(4-acetylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes a dioxane ring and an acetylanilino group.
Preparation Methods
The synthesis of 5-{[(4-acetylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of Meldrum’s acid with 4-acetylaniline under specific conditions. Meldrum’s acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a key starting material that reacts with 4-acetylaniline in the presence of a suitable catalyst to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
5-{[(4-acetylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific groups within the molecule are replaced by other functional groups.
Scientific Research Applications
5-{[(4-acetylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 5-{[(4-acetylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved in its mechanism of action include the inhibition of key enzymes involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
5-{[(4-acetylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione can be compared with similar compounds such as:
Properties
IUPAC Name |
5-[(4-acetylanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-9(17)10-4-6-11(7-5-10)16-8-12-13(18)20-15(2,3)21-14(12)19/h4-8,16H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEPUKZAFHBXOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC=C2C(=O)OC(OC2=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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